N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide
Description
N-[2-(Dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS: 1192837-74-3) is a tetrahydroquinoline derivative featuring a dimethylaminoethyl carboxamide side chain. It is commercially available as a dihydrochloride salt (MFCD11858052; Molecular Weight: 320.26 g/mol) . The compound has been investigated for anticancer activity, particularly as a putative topoisomerase inhibitor, with studies highlighting its synthesis and antitumor properties . This article compares its structural, synthetic, and biological characteristics with similar compounds to elucidate key distinctions.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(2)10-9-15-14(18)13-8-7-11-5-3-4-6-12(11)16-13/h3-6,13,16H,7-10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBMADMPTFCCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide, also known as DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an antitumor agent. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of DACA involves several steps that can be optimized for yield and purity. The compound is derived from acridine derivatives and is synthesized through a method that includes cyclization and subsequent reactions with various amines and carboxylic acids. Notably, the synthesis process has been reported to yield high productivity while maintaining valuable antitumor properties .
DACA exhibits its biological activity primarily through the following mechanisms:
- DNA Intercalation : DACA acts as a DNA intercalator, inserting itself between DNA base pairs. This intercalation disrupts normal DNA function and can lead to apoptosis in cancer cells.
- Topoisomerase Inhibition : DACA inhibits topoisomerases I and II, enzymes crucial for DNA replication and transcription. This inhibition results in the accumulation of DNA breaks, leading to cell death .
Biological Activity
The compound has shown a broad spectrum of biological activity against various cancer types. Key findings include:
- Antitumor Efficacy : DACA has demonstrated significant antitumor activity in preclinical models, particularly against solid tumors. Studies have indicated that it has minimal effects on P-glycoprotein-mediated drug resistance, making it a promising candidate for treating resistant cancer types .
- Cytotoxicity : In vitro studies reveal that DACA exhibits cytotoxic effects on cancer cell lines at low micromolar concentrations. The compound's structure allows it to penetrate cellular membranes effectively, enhancing its cytotoxic potential .
Case Studies
Several case studies have highlighted the efficacy of DACA in clinical and preclinical settings:
- Study on Solid Tumors : In a comparative study involving various compounds, DACA was shown to outperform several traditional chemotherapeutics in terms of tumor reduction in murine models .
- Mechanistic Studies : Research has established that DACA's mechanism involves not only direct cytotoxicity but also modulation of cellular signaling pathways related to apoptosis and cell cycle regulation .
- Biodistribution Analysis : A biodistribution study using carbon-11 labeled DACA indicated favorable pharmacokinetics and localization in tumor tissues compared to normal tissues, suggesting its potential for targeted therapy .
Data Table
The following table summarizes key findings related to the biological activity of DACA:
| Property | Details |
|---|---|
| Chemical Structure | This compound |
| Mechanism of Action | DNA intercalation; Topoisomerase inhibition |
| Cytotoxicity IC50 | Low micromolar concentrations in cancer cell lines |
| Therapeutic Area | Solid tumors; resistant cancer types |
| Pharmacokinetics | Favorable biodistribution; localized in tumors |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:
This reaction is critical for modifying the compound’s solubility and bioactivity .
Alkylation/Amination at the Dimethylamino Group
The tertiary amine in the dimethylaminoethyl side chain participates in alkylation or amination reactions:
These modifications enhance interactions with biological targets like DNA topoisomerases .
Coupling Reactions via Carboxamide Activation
The carboxamide group can be activated for nucleophilic substitution or coupling:
For example, coupling with N,N-dimethylethylenediamine under anhydride conditions produces analogs with improved topoisomerase inhibition .
Cyclization and Ring-Opening Reactions
The tetrahydroquinoline core participates in cyclization or oxidation reactions:
Oxidation to quinoline derivatives increases DNA-binding affinity, critical for antitumor activity .
Interaction with Lewis Acids
The dimethylamino group coordinates with Lewis acids, enabling complex formation:
| Lewis Acid | Solvent | Application | Source |
|---|---|---|---|
| BF<sub>3</sub>·OEt<sub>2</sub> | CH<sub>2</sub>Cl<sub>2</sub> | Stabilizing intermediates during synthesis | |
| Al/Hg amalgam | Aqueous ethanol | Reduction of ketones to alcohols |
These interactions are pivotal in multi-step syntheses of structurally related antitumor agents .
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with acridine-4-carboxamide derivatives but differs due to its saturated tetrahydroquinoline core:
The tetrahydroquinoline framework reduces planarity, moderating DNA intercalation compared to acridine analogs .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Tetrahydroquinoline/Isoquinoline Derivatives
Key Observations :
- Core Structure: The target compound’s tetrahydroquinoline core differs from tetrahydroisoquinoline (e.g., sc-355113) and dihydroquinoline (e.g., compound 52), impacting ring planarity and receptor interactions .
- Substituent Effects: The dimethylaminoethyl group enhances solubility in acidic conditions (as a dihydrochloride salt) . Bulky groups like adamantyl (compound 52) may hinder membrane permeability but improve target specificity .
Mechanistic Insights :
- The target compound’s anticancer activity is linked to topoisomerase inhibition, a mechanism shared with other fused tetracyclic quinolines .
- Compound QGO (sc-355113) inhibits 3C-like proteinase, suggesting versatility in targeting diverse enzymes .
Q & A
Q. What are the recommended synthetic pathways for N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
- Step 1 : Start with 1,2,3,4-tetrahydroquinoline-2-carboxylic acid as the core scaffold. React it with 2-(dimethylamino)ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide bond. Optimize solvent choice (DMF or DCM) and temperature (0–25°C) to minimize side reactions .
- Step 2 : Monitor reaction progress using TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Step 3 : For scale-up, consider solvent-free mechanochemical synthesis or flow chemistry to enhance reproducibility and reduce waste .
Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?
Methodological Answer:
- NMR Analysis : Use - and -NMR to verify the dimethylaminoethyl side chain (δ ~2.2–2.5 ppm for N(CH)) and tetrahydroquinoline backbone (aromatic protons δ ~6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) and fragmentation patterns to detect impurities .
- X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?
Methodological Answer:
- Step 1 : Use molecular docking (AutoDock Vina) to predict binding affinity to target receptors (e.g., CNS targets). Validate with MD simulations (GROMACS) to assess stability .
- Step 2 : Employ QSAR models to predict logP and pKa values. Adjust substituents (e.g., dimethylamino group) to enhance solubility or BBB permeability .
- Step 3 : Validate predictions with in vitro assays (e.g., PAMPA-BBB for permeability) .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Case Study : If the compound shows high potency in cell-free enzyme assays but low efficacy in cell-based assays:
- Hypothesis 1 : Poor cellular uptake due to cationic dimethylaminoethyl group. Test uptake via LC-MS quantification of intracellular concentrations .
- Hypothesis 2 : Off-target effects in complex media. Use CRISPR-engineered cell lines or selective inhibitors to isolate target pathways .
- Hypothesis 3 : Assay-specific artifacts (e.g., fluorescence interference). Validate with orthogonal assays (e.g., SPR vs. ELISA) .
Q. What strategies can improve the stability of this compound under physiological conditions?
Methodological Answer:
- Degradation Analysis : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC to identify labile sites (e.g., amide bond hydrolysis) .
- Stabilization Tactics :
- Introduce steric hindrance near the amide bond (e.g., methyl groups on the tetrahydroquinoline ring) .
- Formulate as a prodrug (e.g., ester-protected carboxyl group) to enhance metabolic stability .
Data-Driven Research Design
Q. How can high-throughput screening (HTS) platforms be designed to evaluate derivatives of this compound?
Methodological Answer:
- Library Design : Synthesize derivatives with variations in:
- Assay Setup : Use 384-well plates for HTS. Include controls (e.g., DMSO vehicle, reference inhibitors) to normalize data .
- Data Analysis : Apply machine learning (e.g., Random Forest) to identify structural features correlated with activity .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in vitro and in vivo?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
